molecular formula C13H16INO2 B8213908 N-(3-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

N-(3-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B8213908
M. Wt: 345.18 g/mol
InChI Key: CXZLCGCPPJVEAH-UHFFFAOYSA-N
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Description

N-(3-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound with a complex structure that includes an iodine atom, a methyl group, and a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps. One common approach starts with the iodination of a suitable precursor, such as 3-iodo-4-methylbenzaldehyde. This is followed by a series of reactions to introduce the tetrahydro-2H-pyran ring and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in various halogenated derivatives.

Scientific Research Applications

N-(3-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers might explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)tetrahydro-2H-pyran-4-carboxamide
  • N-(3-Iodo-4-methylphenyl)tetrahydro-2H-thiopyran-4-amine

Uniqueness

N-(3-Iodo-4-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the iodine atom and the specific arrangement of functional groups

Properties

IUPAC Name

N-(3-iodo-4-methylphenyl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-9-2-3-11(8-12(9)14)15-13(16)10-4-6-17-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZLCGCPPJVEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCOCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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